ブトラリン

概要

説明

ブトラリンは、N-sec-ブチル-4-(2-メチル-2-プロパニル)-2,6-ジニトロアニリンとしても知られており、発芽前除草剤および生育阻害物質です。米国のアムケム・プロダクツ社によって開発されました。 ブトラリンは主に、綿花、米、トウモロコシ、ヒマワリ、ジャガイモ、ピーナッツ、スイカ、ビーツ、サトウキビ、および野菜などのさまざまな作物における単葉雑草および一部の双子葉植物の防除に使用されます .

科学的研究の応用

Butralin has several scientific research applications, including:

Agriculture: Butralin is widely used as a herbicide to control weeds in various crops. It is particularly effective in controlling single-leaf weeds and some dicotyledons.

Environmental Monitoring: Research has been conducted to monitor the residual behavior and risk assessment of butralin in different environments, such as peanut fields and soybean fields. .

Analytical Chemistry: Butralin is used as a reference compound in the development of analytical methods for the quantification of herbicide residues in various matrices, including soil, plants, and food products.

作用機序

ブトラリンは、発芽種子の根における細胞分裂を阻害することによって、その効果を発揮します。ブトラリンは、細胞分裂に不可欠な微小管の形成を阻害します。これにより、根の成長が阻害され、最終的に雑草の発芽が阻止されます。 ブトラリンの分子標的は、微小管の形成に関与するチューブリンタンパク質です .

生化学分析

Biochemical Properties

Butralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits microtubule polymerization, which is crucial for cell division. Butralin binds to tubulin, a protein that polymerizes to form microtubules, thereby disrupting the formation of the mitotic spindle and preventing cell division . This interaction is essential for its herbicidal activity, as it effectively halts the growth of target weeds.

Cellular Effects

Butralin affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are essential for maintaining cell shape, intracellular transport, and cell division. In plant cells, butralin’s inhibition of microtubule polymerization leads to the arrest of cell division, ultimately causing cell death . Additionally, butralin can impact cell signaling pathways and gene expression by altering the cytoskeletal structure, which is involved in signal transduction and gene regulation.

Molecular Mechanism

The molecular mechanism of butralin involves its binding to tubulin, inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, butralin effectively halts cell division, leading to the death of target weed cells. Furthermore, butralin may also affect other cellular processes that rely on microtubules, such as intracellular transport and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butralin change over time. Butralin is relatively stable, with a degradation rate of less than 30% after 365 days of storage at -20°C . The dissipation half-lives of butralin in soil and plant tissues range from 4.2 to 22 days, depending on environmental conditions . Long-term exposure to butralin can lead to persistent inhibition of cell division and other microtubule-dependent processes, resulting in sustained herbicidal activity.

Dosage Effects in Animal Models

The effects of butralin vary with different dosages in animal models. At recommended dosages, butralin does not induce significant harm to non-target organisms . At higher doses, butralin can exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on overall health. Threshold effects are observed, where low doses may have minimal impact, while higher doses result in more pronounced toxic effects.

Metabolic Pathways

Butralin is involved in various metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, facilitating its breakdown . The metabolites of butralin are further conjugated with glutathione or other cofactors, enhancing their solubility and excretion. These metabolic processes help to reduce the persistence and toxicity of butralin in the environment.

Transport and Distribution

Butralin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, butralin can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its herbicidal effects. The distribution of butralin within tissues is influenced by factors such as tissue type, environmental conditions, and the presence of transport proteins.

Subcellular Localization

The subcellular localization of butralin is primarily in the cytoplasm and nucleus, where it interacts with tubulin and other microtubule-associated proteins . Butralin’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its herbicidal effects. Post-translational modifications and targeting signals may also play a role in directing butralin to specific cellular compartments, enhancing its efficacy.

準備方法

ブトラリンは、ジニトロトルイジンを含む一連の化学反応によって合成されます。合成経路には、通常、ニトロ化、アルキル化、およびアミノ化反応が含まれます。ブトラリンの工業生産には、以下の手順が含まれます。

ニトロ化: ジニトロトルエンは、ジニトロアニリンを形成するためにニトロ化されます。

アルキル化: 次に、ジニトロアニリンは、塩基の存在下でsec-ブチルクロリドでアルキル化されて、N-sec-ブチル-2,6-ジニトロアニリンを形成します。

化学反応の分析

ブトラリンは、以下のものなど、さまざまな化学反応を受けます。

酸化: ブトラリンは、特定の条件下で酸化されて、対応するニトロ化合物を形成することができます。

還元: ブトラリンの還元により、アミンが生成される可能性があります。

置換: ブトラリンは、求核剤との置換反応を起こし、さまざまな置換生成物を生成する可能性があります。

これらの反応で使用される一般的な試薬および条件には、強酸または強塩基、過マンガン酸カリウムなどの酸化剤、および触媒の存在下での水素ガスなどの還元剤が含まれます。 これらの反応から生成される主要な生成物には、ニトロ化合物、アミン、および置換アニリンが含まれます .

科学研究への応用

ブトラリンには、以下のものなど、いくつかの科学研究への応用があります。

農業: ブトラリンは、さまざまな作物の雑草防除剤として広く使用されています。特に、単葉雑草および一部の双子葉植物の防除に効果的です。

環境モニタリング: ピーナッツ畑やダイズ畑など、さまざまな環境におけるブトラリンの残留挙動とリスク評価を監視するための研究が行われています。 .

分析化学: ブトラリンは、土壌、植物、食品などのさまざまなマトリックス中の除草剤残留物の定量化のための分析方法の開発において、基準化合物として使用されます.

類似化合物との比較

ブトラリンは、ベンフラリン、エタフラリン、オライザリン、ペンジメタリン、プロジアミン、トリフラリンなどの化合物も含まれる、ジニトロアニリン系除草剤に属します。これらの化合物は、チューブリンタンパク質を標的とし、細胞分裂を阻害する類似の作用機序を共有しています。 ブトラリンは、特定の用途と特定の種類の雑草を制御する有効性において独特です .

特性

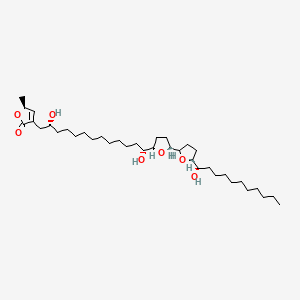

IUPAC Name |

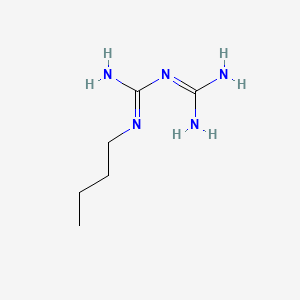

N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNQRCTZKIBOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032337 | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [Merck Index] | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

134-146 °C at 0.5 mm Hg | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) open cup | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orange crystals | |

CAS No. |

33629-47-9 | |

| Record name | Butralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butralin exert its herbicidal effect?

A1: Butralin disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]

Q2: Are there differences in the effects of Butralin and other dinitroaniline herbicides on cell division?

A2: Yes, while Butralin shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas Butralin treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []

Q3: How rapidly does Butralin affect plant growth?

A3: Butralin's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []

Q4: What is the molecular formula and weight of Butralin?

A4: The molecular formula of Butralin is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]

Q5: What analytical techniques are used to characterize and quantify Butralin?

A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for Butralin analysis.

Q6: Is Butralin stable in different formulations?

A6: Butralin formulations can be developed to ensure stability. For instance, a Butralin nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []

Q7: Does Butralin exhibit any catalytic properties?

A7: Current scientific literature primarily focuses on Butralin's herbicidal activity, and its catalytic properties have not been extensively explored.

Q8: Have computational methods been used to study Butralin?

A8: While computational studies on Butralin are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of Butralin and related compounds based on their structural features. []

Q9: How does the structure of Butralin contribute to its herbicidal activity?

A9: The dinitroaniline moiety in Butralin is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.

Q10: What are the challenges in formulating Butralin, and how are they addressed?

A10: Traditional formulations of Butralin, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving Butralin's stability and efficacy. []

Q11: Are there specific regulations regarding the use and disposal of Butralin?

A11: Yes, as a pesticide, Butralin is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.

Q12: How is Butralin absorbed, distributed, metabolized, and excreted by plants?

A12: Butralin primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []

Q13: What types of studies are used to assess the efficacy of Butralin?

A13: Field trials [, , , , , ] are essential for evaluating Butralin's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing Butralin to other herbicides or weed control methods.

Q14: Has resistance to Butralin been reported in weed populations?

A14: While the provided research doesn't explicitly mention Butralin resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.

Q15: How does Butralin degrade in the environment?

A16: Butralin undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]

Q16: What are the potential environmental impacts of Butralin?

A17: While considered relatively safe, Butralin's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.

Q17: What is the persistence of Butralin in the soil?

A18: The persistence of Butralin in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that Butralin can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]

Q18: How does the solubility of Butralin affect its activity?

A19: Butralin's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]

Q19: How are analytical methods for Butralin validated?

A20: Analytical methods used to quantify Butralin residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]

Q20: Are there any viable alternatives to Butralin for weed control?

A21: Numerous weed control methods can serve as alternatives to Butralin, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []

Q21: What are the best practices for the disposal of Butralin waste?

A22: Proper disposal of Butralin waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.

Q22: What resources are crucial for advancing research on Butralin and similar herbicides?

A23: Continued research on Butralin and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.

Q23: How has the use of Butralin evolved over time?

A24: The introduction and adoption of Butralin as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)